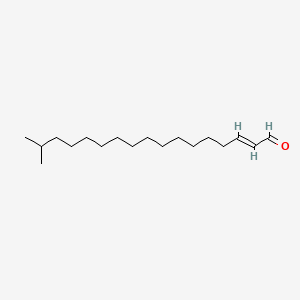

Isooctadecenal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

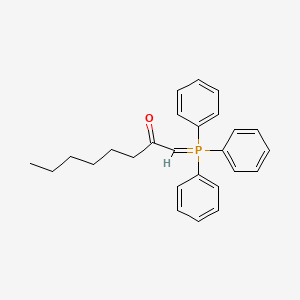

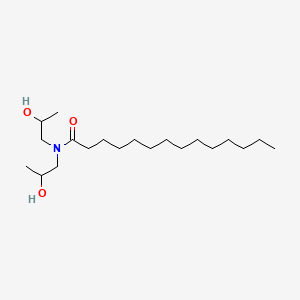

Isooctadecenal ist eine organische Verbindung mit der Summenformel C18H34O. Es ist eine Art Aldehyd, die von Octadecen, einem langkettigen Kohlenwasserstoff, abgeleitet ist. Diese Verbindung ist für ihre Anwendungen in verschiedenen Bereichen bekannt, darunter Chemie, Biologie und Industrie.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Isooctadecenal kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Oxidation von Isooctadecen mit Oxidationsmitteln wie Kaliumpermanganat oder Ozon. Die Reaktion erfolgt typischerweise unter kontrollierten Temperatur- und Druckbedingungen, um die selektive Bildung der Aldehydgruppe sicherzustellen.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound häufig durch die Hydroformylierung von Olefinen hergestellt. Dieser Prozess beinhaltet die Reaktion von Olefinen mit Kohlenmonoxid und Wasserstoff in Gegenwart eines Katalysators, typischerweise eines Rhodium- oder Kobaltkomplexes. Der resultierende Aldehyd wird dann durch Destillation und andere Trenntechniken gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Isooctadecenal unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid weiter oxidiert werden, um Isooctadecansäure zu bilden.

Reduktion: Die Aldehydgruppe in this compound kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert werden, um Isooctadecanol zu bilden.

Substitution: this compound kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Aldehydgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid und Ozon werden üblicherweise als Oxidationsmittel verwendet.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Verschiedene Nucleophile, wie Amine und Alkohole, können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Isooctadecansäure

Reduktion: Isooctadecanol

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil

Wissenschaftliche Forschungsanwendungen

Isooctadecenal hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Ausgangsmaterial für die Synthese anderer organischer Verbindungen und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: this compound wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Es werden laufende Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, beispielsweise bei der Entwicklung neuer Medikamente.

Industrie: this compound wird bei der Herstellung von Duftstoffen, Aromen und anderen Spezialchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren, was zu verschiedenen physiologischen Wirkungen führt. Beispielsweise kann seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen sein, mikrobielle Zellmembranen zu stören.

Wirkmechanismus

The mechanism of action of isooctadecenal involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isooctadecanol: Eine reduzierte Form von Isooctadecenal mit ähnlichen Anwendungen in Chemie und Industrie.

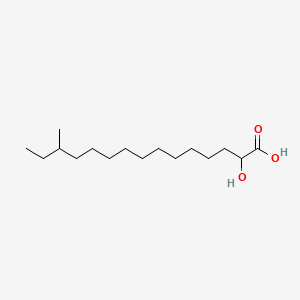

Isooctadecansäure:

Einzigartigkeit

This compound ist einzigartig aufgrund seiner Aldehydfunktion, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen. Diese Vielseitigkeit macht es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen.

Eigenschaften

CAS-Nummer |

94246-81-8 |

|---|---|

Molekularformel |

C18H34O |

Molekulargewicht |

266.5 g/mol |

IUPAC-Name |

(E)-16-methylheptadec-2-enal |

InChI |

InChI=1S/C18H34O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h13,15,17-18H,3-12,14,16H2,1-2H3/b15-13+ |

InChI-Schlüssel |

PNCPWUPUOTWMON-FYWRMAATSA-N |

Isomerische SMILES |

CC(C)CCCCCCCCCCCC/C=C/C=O |

Kanonische SMILES |

CC(C)CCCCCCCCCCCCC=CC=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)